2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4/c1-3-17-24-19(25-31-17)18-15-6-4-5-9-26(15)21(30)27(20(18)29)11-16(28)23-13-8-7-12(2)14(22)10-13/h7-8,10H,3-6,9,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIUZJYLJAQTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the construction of the pyrido[1,2-c]pyrimidine core. The final step involves the acylation of the intermediate with 3-fluoro-4-methylphenyl acetic acid under specific reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and pyrido[1,2-c]pyrimidine core are known to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biological processes by binding to active sites on proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Substitutions
- Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide): Shares a 1,2,4-oxadiazole substituent but with a methyl group instead of ethyl.
Pyrimidine-Based Analogues
- N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Example 83): Contains a pyrazolo[3,4-d]pyrimidine core instead of pyrido[1,2-c]pyrimidine. The fluorophenyl and chromenone groups in Example 83 confer distinct electronic properties, likely influencing target binding affinity compared to the target compound’s 3-fluoro-4-methylphenyl group . Example 83 exhibited a melting point of 302–304°C and a molecular mass of 571.198 g/mol, whereas the target compound’s physicochemical properties remain uncharacterized in the evidence .
Acetamide Derivatives
- N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide :
Bioactivity and Structural Clustering
Evidence from bioactivity profiling () indicates that compounds with shared structural motifs, such as oxadiazole or pyrimidine cores, cluster into groups with similar modes of action. For instance:
- The oxadiazole ring in the target compound and its analogues may engage in hydrogen bonding or π-π stacking with protein targets, akin to other 1,2,4-oxadiazole-containing therapeutics .
- Fluorinated aryl groups (e.g., 3-fluoro-4-methylphenyl) are known to enhance metabolic stability and target selectivity compared to non-fluorinated analogues, as seen in fluorinated kinase inhibitors .
Data Table: Key Comparative Features
Biological Activity
The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.
Chemical Structure
The compound features a complex structure that includes an oxadiazole ring and a pyrido[1,2-c]pyrimidine moiety. Its structural formula can be represented as follows:
Research indicates that compounds containing oxadiazole and pyrimidine rings exhibit various biological activities including anti-inflammatory and anticancer properties. The mechanism of action is often linked to the inhibition of specific enzymes or receptors involved in disease pathways.
Anticancer Activity
Several studies have reported the anticancer potential of similar compounds. For instance:
- In vitro studies demonstrated that derivatives with oxadiazole structures exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 µM to 30 µM depending on the specific cell line tested .
- A related compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) tests revealed that compounds with similar structures displayed MIC values as low as 31.25 µg/mL against Staphylococcus aureus and Escherichia coli .
- The presence of electron-withdrawing groups like fluoro or methyl groups on the phenyl ring enhances antibacterial activity by increasing lipophilicity and membrane penetration capabilities.
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the ability of the compound to inhibit pro-inflammatory cytokines:
- In animal models of inflammation, compounds with similar scaffolds reduced levels of TNF-alpha and IL-6 significantly when compared to controls .
Case Study 1: Anticancer Efficacy
A study published in PubMed Central explored the anticancer properties of pyrimidine derivatives. The results indicated that certain derivatives exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Properties
Research conducted on a series of oxadiazole derivatives showed promising results against multi-drug resistant bacterial strains. The study concluded that modifications at the nitrogen positions significantly influenced the antimicrobial efficacy .
Data Tables
Q & A
Q. What are the standard synthetic routes for this compound, and how can its purity be validated?
Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. For example, coupling the pyrido[1,2-c]pyrimidinone core with a 5-ethyl-1,2,4-oxadiazole moiety via nucleophilic substitution, followed by acetamide functionalization. Reaction optimization may require refluxing in polar aprotic solvents (e.g., DMF) with catalysts like pyridine or zeolites . Purity validation employs 1H NMR (to confirm proton environments), IR spectroscopy (functional group analysis), and LC-MS (mass confirmation). Elemental analysis ensures stoichiometric consistency .
Q. How is the compound’s preliminary biological activity screened?
Methodological Answer: Initial screening involves in vitro assays against disease-relevant cell lines (e.g., cancer, microbial). For antiproliferative activity, use MTT assays with IC50 calculations. Dose-response curves (0.1–100 μM) identify potency thresholds. Parallel toxicity assays on non-target cells (e.g., HEK293) assess selectivity .
Q. What analytical techniques are critical for characterizing its stability under varying conditions?
Methodological Answer: Stability studies use HPLC to monitor degradation products under stress conditions (e.g., pH extremes, heat, UV light). Accelerated stability testing at 40°C/75% RH over 4 weeks predicts shelf life. Mass spectrometry identifies decomposition pathways (e.g., hydrolysis of the oxadiazole ring) .
Advanced Research Questions
Q. How can computational methods predict its target binding and optimize bioactivity?
Methodological Answer: Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinases, GPCRs). QSAR analysis correlates structural features (e.g., substituent electronegativity, logP) with activity. In silico ADMET predictors (SwissADME) refine pharmacokinetic properties .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Conduct meta-analysis with standardized protocols (e.g., NIH guidelines) and validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Structural analogs can isolate critical pharmacophores .
Q. How is the mechanism of action elucidated for this compound?
Methodological Answer: RNA-seq or proteomics identifies differentially expressed pathways post-treatment. Kinase profiling panels (Eurofins) pinpoint inhibited targets. CRISPR-Cas9 knockout of candidate genes validates mechanistic dependencies. In vivo xenograft models confirm target engagement .
Q. What methodologies assess its pharmacokinetics and metabolite profiling?
Methodological Answer: LC-MS/MS quantifies plasma/tissue concentrations in rodent models. Microsomal stability assays (human liver microsomes) identify major metabolites. Bile duct-cannulated rats track biliary excretion. PBPK modeling (GastroPlus) predicts human dosing .
Q. How are structure-activity relationships (SAR) systematically explored?
Methodological Answer: Synthesize analogs with modifications to the oxadiazole, pyridopyrimidinone, or acetamide groups. Test analogs in parallel bioassays and use PCA (principal component analysis) to map substituent effects. Free-energy perturbation (FEP) simulations validate SAR trends computationally .
Q. What experimental designs evaluate synergistic effects with other therapeutics?
Methodological Answer: Isobologram analysis combines the compound with standard drugs at fixed ratios (e.g., 1:1, 1:2). Synergy scores (CompuSyn software) quantify interactions. Mechanistic synergy is probed via Western blot (e.g., apoptosis markers) or comet assays (DNA damage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
